molecular formula C20H26N4O3S B2730670 Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-61-0

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2730670
CAS No.: 946314-61-0
M. Wt: 402.51
InChI Key: XJDVYYQHTVYPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine moiety, and a carbamate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-benzylpiperidine with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminothiazole under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other compounds that have similar structures or functions:

    Similar Compounds: Compounds with thiazole rings, piperidine moieties, or carbamate groups.

    Uniqueness: The combination of these functional groups in a single molecule provides unique chemical and biological properties, making it distinct from other compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-2-27-20(26)23-19-22-17(14-28-19)12-18(25)21-16-8-10-24(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVYYQHTVYPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.